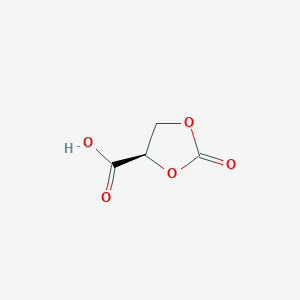

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

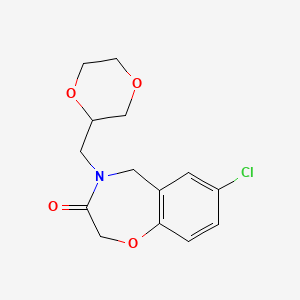

“(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid” is a compound that contains a dioxolane ring, which is a type of heterocyclic acetal . The “4R” indicates the configuration of the chiral carbon in the molecule. The “2-oxo” suggests the presence of a carbonyl group (C=O) and the “4-carboxylic acid” indicates the presence of a carboxylic acid functional group (-COOH) on the dioxolane ring.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxolane ring, possibly through an acetalization reaction . The exact synthetic route would depend on the starting materials and the specific conditions required to selectively form the desired product.Molecular Structure Analysis

The molecular structure of this compound would include a five-membered dioxolane ring with a carbonyl group at the 2-position and a carboxylic acid group at the 4-position . The “4R” configuration would affect the spatial arrangement of these groups around the chiral center.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition, while the carboxylic acid group could participate in acid-base reactions or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would depend on the polarity of its functional groups and its overall molecular structure .Scientific Research Applications

Synthesis of Antiviral and Anticancer Drugs

Dioxolane nucleosides are potent antiviral and anticancer drugs. The synthesis of these drugs is complex and requires precise control of stereochemistry. Proteases such as α-chymotrypsin and bovine pancreatic protease can discriminate between diastereomers of related dioxolane compounds, aiding in the synthesis of these important drugs (Janes, Cimpoia, & Kazlauskas, 1999).

Synthesis of D-ribo-phytosphingosine

An efficient method for synthesizing D-ribo-phytosphingosine, a compound with potential therapeutic properties, uses derivatives of 2-oxo-1,3-dioxolane. The process involves α-hydroxyallylation of the Garner aldehyde, followed by microwave-enhanced cross metathesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Preparation of Functionalized Poly(malic acid) Derivatives

Optically active 4-carboxy-2-oxetanones, closely related to 2-oxo-1,3-dioxolanes, have been synthesized and used to create functionalized poly(malic acid) derivatives. These derivatives have applications in reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).

Esterification of Primary Alcohols

Oxyma derivatives, which include 2-oxo-1,3-dioxolane structures, have shown effectiveness in selective esterifications of primary alcohols. This process is valuable in organic synthesis, where a wide range of carboxylic acids can be esterified with primary alcohols (Wang, Aleiwi, Wang, & Kurosu, 2012).

G Protein-Coupled Receptor (GPCR) Research

Chromen-4-one-2-carboxylic acid derivatives, related to 2-oxo-1,3-dioxolanes, have been synthesized and investigated as potential ligands for GPR55, a GPCR involved in chronic diseases such as inflammation and cancer. These compounds showed a spectrum of efficacies, ranging from agonists to antagonists (Schoeder et al., 2019).

Natural Product Synthesis and Analysis

Studies on volatiles from the metasternal glands of Triatoma species identified new natural dioxolane products. The syntheses of these dioxolanes involved novel methodologies and provided insights into the chemistry of these natural compounds (Bohman et al., 2011).

Antifungal and Antibacterial Properties

Amide derivatives of 1,3-dioxolane, structurally related to 2-oxo-1,3-dioxolane, were synthesized and exhibited significant antifungal and antibacterial activities. These studies open pathways for new antimicrobial agents (Begum et al., 2019).

Liquid Crystal Research

1,3-dioxolane-terminated liquid crystals, developed through multi-step reactions, showed enhanced dielectric anisotropy and birefringence. These findings have implications for the design of advanced liquid crystal displays and other optoelectronic devices (Chen et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(4R)-2-oxo-1,3-dioxolane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDZWIZFONXCIY-UWTATZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2431887.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)

![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)

![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)

![2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2431898.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2431900.png)